
Perchloric acid--quinoxaline (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Perchloric acid–quinoxaline (1/1): is a compound formed by the combination of perchloric acid and quinoxaline in a 1:1 ratio Perchloric acid is a strong acid known for its oxidizing properties, while quinoxaline is a nitrogen-containing heterocyclic compound with a benzene ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of perchloric acid–quinoxaline (1/1) involves the reaction of perchloric acid with quinoxaline. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of perchloric acid–quinoxaline (1/1) may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperature, and pressure conditions to ensure the efficient production of the compound.
化学反应分析
Types of Reactions: Perchloric acid–quinoxaline (1/1) can undergo various chemical reactions, including:
Oxidation: Due to the presence of perchloric acid, the compound can participate in oxidation reactions.
Reduction: Quinoxaline can undergo reduction reactions, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction may produce dihydroquinoxalines.
科学研究应用
Chemistry: Perchloric acid–quinoxaline (1/1) is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study the interactions of heterocyclic compounds with biological molecules. It is also investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent and its role in the development of new drugs targeting various diseases.
Industry: In the industrial sector, perchloric acid–quinoxaline (1/1) is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and materials for various applications.
作用机制
The mechanism of action of perchloric acid–quinoxaline (1/1) involves its interaction with molecular targets through its acidic and heterocyclic properties. The perchloric acid component can act as an oxidizing agent, while the quinoxaline moiety can interact with biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can lead to the modulation of biological pathways and the inhibition of microbial growth or cancer cell proliferation.
相似化合物的比较
Quinoxaline: A nitrogen-containing heterocyclic compound with similar structural features.
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring.
Quinoline: A heterocyclic compound with a benzene ring fused to a pyridine ring.
Uniqueness: Perchloric acid–quinoxaline (1/1) is unique due to the presence of both a strong acid and a heterocyclic moiety in a single compound. This combination imparts unique chemical properties, making it a versatile reagent in various chemical reactions and applications.
属性
CAS 编号 |
58114-41-3 |
|---|---|
分子式 |
C8H7ClN2O4 |
分子量 |
230.60 g/mol |
IUPAC 名称 |
perchloric acid;quinoxaline |
InChI |
InChI=1S/C8H6N2.ClHO4/c1-2-4-8-7(3-1)9-5-6-10-8;2-1(3,4)5/h1-6H;(H,2,3,4,5) |
InChI 键 |
DFOPQSKDNZISRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=CC=N2.OCl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


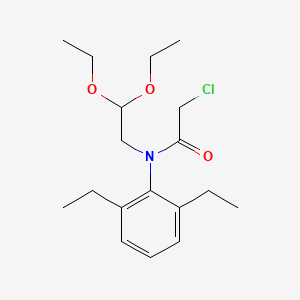

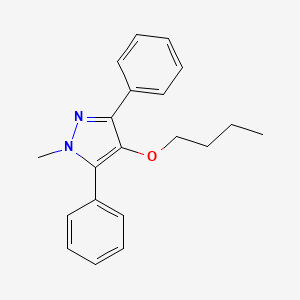
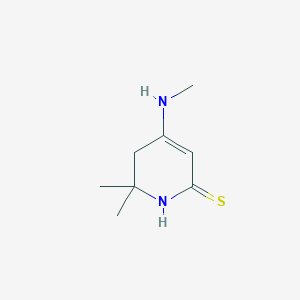



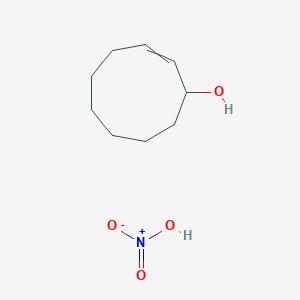
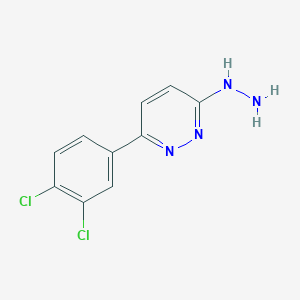
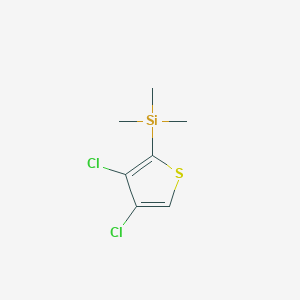
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)

